molecular formula C16H12O2 B048215 2-(2-Methylphenyl)chromen-4-one CAS No. 116115-49-2

2-(2-Methylphenyl)chromen-4-one

Cat. No. B048215
M. Wt: 236.26 g/mol
InChI Key: XCXVIRAAVALBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, there has been a growing interest in the synthesis and study of coumarin due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(2-Methylphenyl)chromen-4-one varies depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosine kinase, which are involved in the inflammatory and cancer pathways. Coumarin has also been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes involved in insect and fungal metabolism. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties due to its aromatic structure.

Biochemical And Physiological Effects

Coumarin has been found to exhibit various biochemical and physiological effects depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to reduce inflammation, inhibit cancer cell growth, and prevent blood clotting. It has also been found to exhibit anti-diabetic and anti-microbial effects. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit insecticidal and anti-fungal effects. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties and to be a good candidate for the synthesis of various polymers.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its availability, low cost, and ease of synthesis. Coumarin also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its potential toxicity, instability, and variability in biological activity depending on the source and method of synthesis.

Future Directions

There are many future directions for the study of 2-(2-Methylphenyl)chromen-4-one, including the synthesis of new derivatives with improved biological activity, the development of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the study of the mechanism of action of 2-(2-Methylphenyl)chromen-4-one and its derivatives can provide insights into the development of new drugs and therapies for various diseases.

Scientific Research Applications

Coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to possess anti-inflammatory, anti-cancer, and anti-coagulant properties. It has also been studied for its potential use as an anti-diabetic and anti-microbial agent. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to possess insecticidal and anti-fungal properties. In material science, 2-(2-Methylphenyl)chromen-4-one has been studied for its potential use as a fluorescent dye and for the synthesis of various polymers.

properties

CAS RN

116115-49-2

Product Name

2-(2-Methylphenyl)chromen-4-one

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3

InChI Key

XCXVIRAAVALBFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2

synonyms

4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 is prepared from 2-methylbenzoyl chloride (8) and 2-hydroxyacetophenone by the procedure of Example 1. The material is purified by vacuum column (eluting with 10% ethyl acetate in hexane), yielding 7 with a melting point of 45.5°-47.5° C.
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